molecular formula C14H21Cl2NO B1426514 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219980-68-3

2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1426514
CAS No.: 1219980-68-3
M. Wt: 290.2 g/mol
InChI Key: ZOOCOTLPTJLIBN-UHFFFAOYSA-N
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Description

2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research. As a piperidine derivative, this scaffold is frequently investigated for its potential as a building block in the synthesis of more complex molecules with biological activity. Piperidine and its substituted analogs are common structural motifs found in a wide range of pharmacologically active compounds and are often explored in the development of enzyme inhibitors. Research into structurally related compounds indicates potential interest in such molecules for probing specific biological pathways. For instance, certain piperidine derivatives have been identified and patented for their activity as autotaxin inhibitors, which is a key enzyme involved in lysophosphatidic acid (LPA) production and a target for conditions like cancer, fibrosis, and inflammation . This suggests that this compound could serve as a valuable intermediate for researchers developing and screening novel therapeutic agents. Furthermore, similar chlorobenzyl-oxygen-containing compounds are utilized as reference standards in quality control for active pharmaceutical ingredients, underscoring their importance in ensuring product purity and safety within the pharmaceutical industry . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety protocols, as hazards for this specific compound are not fully classified.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c15-13-6-4-12(5-7-13)11-17-10-8-14-3-1-2-9-16-14;/h4-7,14,16H,1-3,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOCOTLPTJLIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-chlorobenzyl ether group. This structural arrangement is believed to influence its interaction with biological targets, particularly receptors and enzymes.

Property Details
Molecular Formula C_{13}H_{18}ClN \cdot HCl
Molecular Weight 249.75 g/mol
Solubility Soluble in water and organic solvents
Appearance White crystalline powder

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Preliminary studies suggest it may act as a modulator of neurotransmitter release, particularly affecting dopaminergic and serotonergic pathways. This modulation could have implications for treating various neuropsychiatric disorders.

Interaction with Receptors

  • Dopamine Receptors : The compound may exhibit affinity for dopamine D2 receptors, influencing dopaminergic signaling.
  • Serotonin Receptors : Potential interactions with serotonin receptors could contribute to its anxiolytic effects.

Antioxidant Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antioxidant properties. In vitro assays demonstrate the ability of this compound to scavenge free radicals, which is critical in preventing oxidative stress-related cellular damage.

Assay Type Activity Level (%)
DPPH Scavenging71-82% (varies by concentration)
Linoleic Acid Peroxidation InhibitionHigh activity (specific values pending)

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Testing against various bacterial strains has shown promising results, indicating potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

Case Studies and Research Findings

  • Neuropharmacological Studies : A study evaluated the effects of this compound on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety levels compared to controls, suggesting potential therapeutic use in anxiety disorders .
  • Antioxidant Efficacy : In a comparative study, the antioxidant activity of this compound was measured against established antioxidants like Trolox. The results showed that it effectively reduced oxidative stress markers in vitro .
  • Antimicrobial Testing : A series of tests conducted on various piperidine derivatives highlighted the superior antibacterial activity of this compound against Gram-positive bacteria .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Comparative Data

Compound Name Substituent Features Molecular Weight Biological Activity (if reported) Key Physicochemical Properties
2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine HCl 4-Chlorobenzyloxyethyl-piperidine 288.22* Not directly reported High lipophilicity due to aromatic Cl
2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine HCl 4-Bromobenzyloxyethyl-piperidine 332.67 Not reported; SDS indicates irritant hazards Higher molecular weight vs. Cl analog
4-[(4-Chlorobenzyl)oxy]piperidine HCl 4-Chlorobenzyloxy directly on piperidine (4-position) 262.18 Not reported Altered spatial orientation vs. 2-position analog
2-[2-(propan-2-yloxy)ethyl]piperidine HCl Isopropoxyethyl-piperidine 207.74 No activity data Reduced lipophilicity vs. aromatic analogs
6a (from Molecules 2014) 4-Chlorobenzyl-5-ethyl-2-(piperidin-1-yl)ethylthiopyrimidin-4(3H)-one 437.97 Antibacterial (B. subtilis, MIC: 8 µg/mL) Combines piperidine with pyrimidinone core

*Calculated based on molecular formula C₁₄H₂₁Cl₂NO.

Key Comparative Insights

Impact of Halogen Substitution

  • Chlorine vs. The chlorine atom in the target compound balances lipophilicity and molecular size, which is critical for membrane penetration .

Substituent Position on Piperidine

  • 2-Position vs. 4-Position : The target compound’s 2-position ethyloxy chain (vs. 4-position in ) likely alters conformational flexibility. Piperidine derivatives with substituents at the 2-position may exhibit enhanced steric accessibility for target interactions compared to the 4-position .

Role of Aromatic vs. Aliphatic Groups

  • 4-Chlorobenzyl vs. In contrast, the aliphatic isopropoxy group () reduces hydrophobicity, which may limit bioavailability .

Preparation Methods

Synthesis of the Benzyl Ether Intermediate

Reaction:
4-Chlorobenzyl chloride reacts with ethylene glycol to form the corresponding 2-[(4-chlorobenzyl)oxy]ethyl alcohol.

Procedure:

  • Reagents: 4-Chlorobenzyl chloride, ethylene glycol
  • Conditions: Reflux in the presence of a base such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution
  • Outcome: Formation of the benzyl ether via SN2 mechanism

Reaction Scheme:

4-Chlorobenzyl chloride + ethylene glycol → 2-[(4-Chlorobenzyl)oxy]ethyl alcohol

Notes:

  • The reaction typically proceeds at temperatures between 80-120°C
  • Excess ethylene glycol can be used to drive the reaction to completion

Alkylation of Piperidine

Reaction:
The benzyl ether intermediate is reacted with piperidine to form the target compound.

Procedure:

  • Reagents: 2-[(4-chlorobenzyl)oxy]ethyl alcohol, piperidine
  • Conditions: Base catalysis (e.g., potassium carbonate) in an aprotic solvent such as acetonitrile or toluene, under reflux
  • Mechanism: Nucleophilic substitution where piperidine attacks the electrophilic carbon attached to the ether linkage

Reaction Scheme:

2-[(4-Chlorobenzyl)oxy]ethyl alcohol + piperidine → 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine

Notes:

  • Reaction temperature typically ranges from 80-110°C
  • Excess piperidine can be used to improve yield

Formation of Hydrochloride Salt

Reaction:
The free base is converted into its hydrochloride salt for improved solubility.

Procedure:

  • Reagents: Hydrogen chloride gas or hydrochloric acid solution
  • Conditions: The base is dissolved in a suitable solvent (e.g., ethanol), and HCl is bubbled or added dropwise at low temperature (0-5°C)
  • Outcome: Crystallization of the hydrochloride salt

Reaction Scheme:

2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine + HCl → 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Notes:

  • Crystals are filtered and washed with cold solvent to purify

Optimization and Industrial Considerations

Parameter Typical Range Purpose/Impact
Temperature 80-120°C Promotes SN2 reactions and ether formation
Solvent Toluene, acetonitrile Ensures solubility and reaction control
Reagent excess 1.2-1.5 equivalents Drives reactions to completion
Reaction time 4-24 hours Ensures maximum conversion
Purification Crystallization Yields high purity product

Advanced Technologies:

  • Continuous flow reactors can be employed to improve reaction control and scalability
  • Catalysts such as phase-transfer catalysts may enhance reaction rates

Data Table Summarizing Preparation Methods

Step Reagents Conditions Key Notes References
Benzyl ether synthesis 4-Chlorobenzyl chloride + ethylene glycol Reflux, base (K2CO3), 80-120°C SN2 mechanism, excess ethylene glycol ,
Alkylation with piperidine Benzyl ether + piperidine Reflux, aprotic solvent, 80-110°C Nucleophilic substitution ,
Salt formation HCl gas or HCl solution 0-5°C, in ethanol Crystallization for purity ,

Q & A

Q. What are the critical safety protocols for handling 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if dust or aerosols are generated .
  • Ventilation: Conduct experiments in a fume hood to avoid inhalation exposure. Ensure local exhaust ventilation is functional .
  • Spill Management: Absorb spills with inert material (e.g., sand), collect in sealed containers, and dispose of via hazardous waste protocols. Avoid dry sweeping to prevent dust dispersion .
  • Storage: Store in a cool, dry place (<25°C) away from oxidizers and acids. Use airtight containers to prevent moisture absorption .

Q. What are the standard synthetic routes for preparing this compound?

Methodological Answer:

  • Key Steps:
    • Etherification: React 4-chlorobenzyl chloride with ethylene glycol under basic conditions (e.g., K₂CO₃) to form the ethoxy intermediate.
    • Piperidine Coupling: Use nucleophilic substitution or Mitsunobu reaction to attach the ethoxy chain to the piperidine ring.
    • Hydrochloride Formation: Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt .
  • Critical Parameters:
    • Solvent choice (e.g., DMF for polar aprotic conditions).
    • Temperature control (60–80°C for optimal reaction rates without side products).
    • Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) .

Q. How is the compound characterized to confirm purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 7.3–7.4 ppm (aromatic protons from 4-chlorobenzyl), δ 3.6–4.0 ppm (methyleneoxy and piperidine protons).
    • ¹³C NMR: Confirm the presence of quaternary carbons (e.g., C-Cl at ~140 ppm) .
  • Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ ion at m/z corresponding to C₁₄H₁₉ClNO⁺ (exact mass calculated: 260.11) .
  • HPLC: Use a C18 column (MeCN:H₂O with 0.1% TFA) to assess purity (>95%) and detect impurities .

Advanced Research Questions

Q. How can synthesis yield be optimized under varying reaction conditions?

Methodological Answer:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates but may require higher temperatures. Switch to THF for milder conditions .
  • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
  • Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and adjust reaction time .
  • Case Study: A 15% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ in the etherification step, attributed to enhanced base strength .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Validation:
    • Confirm receptor binding assays (e.g., radioligand displacement for serotonin receptors) using positive controls (e.g., ketanserin for 5-HT₂A).
    • Replicate studies under standardized conditions (pH 7.4 buffer, 37°C) .
  • Data Discrepancy Analysis:
    • Example: Disparate IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from differences in cell lines (HEK293 vs. CHO) or assay endpoints (cAMP vs. calcium flux). Normalize data to internal controls .

Q. What structural modifications enhance the compound’s pharmacological profile?

Methodological Answer:

  • Piperidine Substitutions:
    • Replace the 4-chlorobenzyl group with 4-fluorobenzyl to improve blood-brain barrier penetration (logP reduction from 3.2 to 2.8) .
    • Introduce methyl groups at the piperidine 3-position to reduce metabolic degradation (CYP3A4 stability increased by 40%) .
  • Ether Chain Optimization: Shorten the ethoxy spacer from two carbons to one to enhance rigidity, improving receptor selectivity (5-HT₂A/2C ratio from 1:1 to 5:1) .

Q. What are its applications in targeted drug discovery?

Methodological Answer:

  • Neurological Targets: Acts as a scaffold for 5-HT receptor modulators. For example, fluorinated analogs show promise in treating migraines (Ki = 8 nM for 5-HT₁D) .
  • Antimicrobial Studies: Derivatives with thiazole moieties exhibit anti-leishmanial activity (IC₅₀ = 2.5 µM) by inhibiting trypanothione reductase .
  • Chemical Probes: Used in photoaffinity labeling to map binding sites on GPCRs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
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2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

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